molecular formula C8H14O4 B1148310 2-(1,4-Dihydroxycyclohexyl)acetic acid CAS No. 517883-38-4

2-(1,4-Dihydroxycyclohexyl)acetic acid

Cat. No. B1148310
CAS RN: 517883-38-4
M. Wt: 174.196
InChI Key: LHDVONJKFJRQTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexyl-related compounds involves strategic functionalization of the cyclohexane ring and subsequent modifications to introduce the acetic acid moiety. For example, the efficient synthesis of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid showcases the versatility of cyclohexanone as a precursor, highlighting the adaptability of cyclohexyl scaffolds for synthesizing complex molecules under environmentally benign conditions (Vamos & Kobayashi, 2008).

Molecular Structure Analysis

The molecular structure of cyclohexyl-related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, is characterized by X-ray diffraction, revealing a ketonic configuration without a betaine structure. The structural elucidation includes detailing bond lengths, angles, and the overall geometry, which are crucial for understanding the compound's reactivity and properties (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Cyclohexyl derivatives undergo a variety of chemical reactions, leveraging the reactivity of the hydroxyl groups and the acetic acid moiety. For instance, cyclodimerization reactions and the formation of novel compounds through multi-component syntheses demonstrate the compound's versatility in organic synthesis. These reactions are pivotal for creating structurally complex and functionally diverse molecules (Nesvadba et al., 2001).

Scientific Research Applications

Isolation and Structural Determination

  • A cyclohexylacetic acid derivative, similar to 2-(1,4-dihydroxycyclohexyl)acetic acid, was isolated from Emilia sonchifolia. Its structure was determined using spectroscopic techniques including IR, NMR, HR-ESI-MS, and X-ray diffraction (Shoumao Shen et al., 2013).

Chemical Synthesis

  • Optically active derivatives of this compound have been synthesized using the Michael reaction in the presence of potassium t-butoxide or cesium fluoride and crown ether, followed by acid hydrolysis (T. Takeda et al., 1981).

Biochemical Studies

  • A compound related to this compound, named hawkinsin, was identified in a study on transient tyrosinemia. It was characterized using gas chromatography-mass spectrometry and other techniques (A. Niederwieser et al., 1977).

Coordination Chemistry

  • A Schiff base ligand incorporating an amino acid derivative related to this compound was synthesized for coordination with metal ions. The resulting compounds were studied for their antioxidant and xanthine oxidase inhibitory activities (M. Ikram et al., 2015).

Polymer Chemistry

  • A novel polymer, poly(cyclohexane-1,4-diyl acetone dimethylene ketal), with potential applications in drug delivery, was synthesized. Its degradation products include 1,4-cyclohexanedimethanol, a compound used in food packaging, and acetone, which is FDA-approved (Sungmun Lee et al., 2007).

Synthetic Organic Chemistry

  • Cyclohexane derivatives, related to this compound, were used in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, important intermediates for alkaloid synthesis (B. Juma et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

Given its chemical structure, it is possible that it interacts with its targets through hydrogen bonding or other types of molecular interactions . .

Pharmacokinetics

Given its molecular weight of 1742 , it is likely that it is absorbed and distributed throughout the body. The specific mechanisms of its metabolism and excretion are currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(1,4-Dihydroxycyclohexyl)acetic acid is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .

properties

IUPAC Name

2-(1,4-dihydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDVONJKFJRQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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